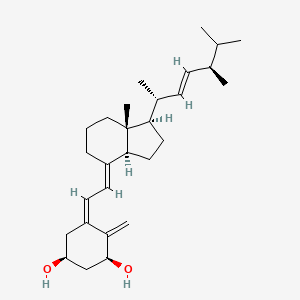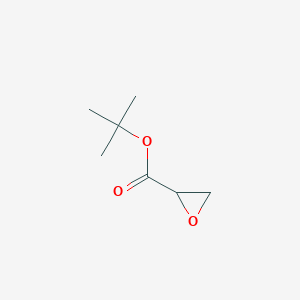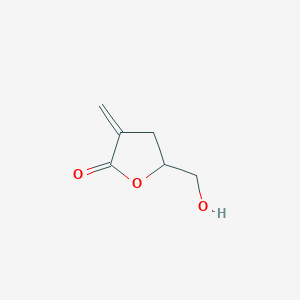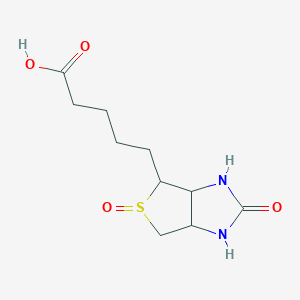![molecular formula C8H14N2 B3325625 4,9-diazatricyclo[5.3.0.02,6]decane CAS No. 2167778-51-8](/img/structure/B3325625.png)
4,9-diazatricyclo[5.3.0.02,6]decane
Overview
Description
4,9-Diazatricyclo[5.3.0.02,6]decane is a heterocyclic compound characterized by a unique tricyclic structure containing two nitrogen atoms. This compound is of significant interest in various fields of chemistry and pharmacology due to its potential biological activities and structural complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,9-diazatricyclo[5.3.0.02,6]decane typically involves multiple steps, including key reactions such as Diels-Alder and Conia-ene reactions. These reactions are crucial for constructing the tricyclic framework. For instance, the formation of bicyclo[2.2.2]octane through a Diels-Alder reaction followed by a Conia-ene reaction to shape a five-membered ring is a common approach .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting involves meticulous planning and execution of multiple reaction steps to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 4,9-Diazatricyclo[5.3.0.02,6]decane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenating agents and nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound with different functional groups.
Scientific Research Applications
4,9-Diazatricyclo[5.3.0.02,6]decane has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology and medicine, derivatives of this compound have shown potential as opioid receptor ligands, exhibiting high affinity and selectivity for μ-receptors . This makes them promising candidates for developing new analgesics and other therapeutic agents.
Mechanism of Action
The mechanism of action of 4,9-diazatricyclo[5.3.0.02,6]decane and its derivatives involves binding to specific molecular targets, such as opioid receptors. The compound’s structure allows it to interact with these receptors, modulating their activity and producing analgesic effects. The pathways involved in this mechanism include the activation of G-protein coupled receptors, leading to downstream signaling events that result in pain relief .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 4,9-diazatricyclo[5.3.0.02,6]decane include other diazatricyclodecanes, such as 9,10-diazatricyclo[4.2.1.12,5]decane and 2,7-diazatricyclo[4.4.0.03,8]decane . These compounds share a similar tricyclic framework but differ in the position and number of nitrogen atoms.
Uniqueness: The uniqueness of this compound lies in its specific tricyclic structure and the position of the nitrogen atoms, which confer distinct chemical and biological properties. This compound’s ability to selectively bind to μ-receptors with high affinity sets it apart from other similar compounds, making it a valuable target for drug development and other scientific research applications.
Properties
IUPAC Name |
4,9-diazatricyclo[5.3.0.02,6]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2/c1-5-6(2-9-1)8-4-10-3-7(5)8/h5-10H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKYWLZUPBICXFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1)C3C2CNC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Bromo-4-methoxythieno[3,2-d]pyrimidine](/img/structure/B3325561.png)





![6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B3325595.png)

![2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B3325604.png)




